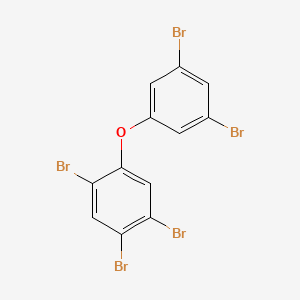
2,3',4,5,5'-Pentabromodiphenyl ether
説明
2,3',4,5,5'-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3',4,5,5'-Pentabromodiphenyl ether (commonly known as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs) family, primarily utilized as a flame retardant in various materials. Due to its widespread use and potential environmental persistence, BDE-99 has been the focus of numerous studies examining its biological activity and toxicological effects.
- Chemical Formula : C12H4Br5
- Molecular Weight : Approximately 485.8 g/mol
- Structure : Composed of two phenyl rings connected by a carbon-carbon bond with five bromine atoms attached.
Sources and Environmental Presence
BDE-99 has been detected in various environmental matrices, including human tissues, wildlife, and abiotic environments. Its persistence and bioaccumulation potential raise concerns regarding its long-term effects on health and ecosystems.
Toxicological Effects
Research indicates that BDE-99 exhibits several toxicological effects:
Metabolic Pathways
BDE-99 undergoes metabolic transformation primarily through cytochrome P450 enzymes in the liver. Research has identified various metabolites formed during this process, which may contribute to its biological activity and toxicity. The metabolic pathways of BDE-99 include hydroxylation and debromination reactions, producing compounds that may have different biological effects compared to the parent compound .
Study 1: Thyroid Hormone Disruption
A study conducted on rats exposed to BDE-99 revealed significant alterations in serum thyroid hormone levels. The findings indicated a dose-dependent decrease in thyroxine (T4) levels, suggesting that BDE-99 disrupts thyroid function through competitive inhibition of thyroid hormone transport proteins .
Study 2: Neurobehavioral Effects in Mice
In a controlled experiment involving neonatal mice exposed to BDE-99, researchers observed notable changes in behavior compared to control groups. The exposed mice exhibited increased anxiety-like behaviors and impaired learning abilities, highlighting the neurodevelopmental risks associated with early-life exposure to this compound .
Summary of Research Findings
Regulatory Status
Due to the potential health risks associated with BDE-99, many countries have imposed restrictions on its use. Regulatory bodies continue to evaluate the safety profiles of PBDEs as part of broader efforts to mitigate environmental contamination and protect public health.
特性
IUPAC Name |
1,2,4-tribromo-5-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBEUHDCRZJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785570 | |
| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417727-71-0 | |
| Record name | 2,3',4,5,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417727710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Tribromo-5-(3,5-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30785570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P6YXR3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















